molecular formula C8H11NS B8397838 4-Isopropylsulfanylpyridine

4-Isopropylsulfanylpyridine

Cat. No. B8397838
M. Wt: 153.25 g/mol
InChI Key: DTHZOBQLLAIEAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isopropylsulfanylpyridine is a useful research compound. Its molecular formula is C8H11NS and its molecular weight is 153.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Isopropylsulfanylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Isopropylsulfanylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-Isopropylsulfanylpyridine

Molecular Formula

C8H11NS

Molecular Weight

153.25 g/mol

IUPAC Name

4-propan-2-ylsulfanylpyridine

InChI

InChI=1S/C8H11NS/c1-7(2)10-8-3-5-9-6-4-8/h3-7H,1-2H3

InChI Key

DTHZOBQLLAIEAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CC=NC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 4-mercaptopyridine (555 mg, 5 mmoles) and isopropyl iodide (0.50 ml) in ethanol (5 ml) was heated under reflux for 4 hours and then evaporated under reduced pressure. The residue was dissolved in a small amount of water, made alkaline with aqueous sodium hydroxide and extracted with ethyl acetate. The extract was washed with a small amount of water, dried and evaporated under reduced pressure to give the product as an oil. Yield, 670 mg (88%).
Quantity
555 mg
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 4-mercaptopyridine (7 g, 63 mmol), 2-bromopropane (7.0 ml, 75.6 mmol), and potassium carbonate (10.2 g, 73.7 mmol) was stirred at room temperature for 6 hours and left overnight. The solid was filtered off and the filtrate was concentrated in vacuo. The residue was purified by chromatography on silica gel (i-hexane:ethyl acetate) to give the title product (7.4 g, 63%). The hydrochloride salt was prepared by treatment of the title compound with ethereal HCl.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
10.2 g
Type
reactant
Reaction Step One
Yield
63%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.